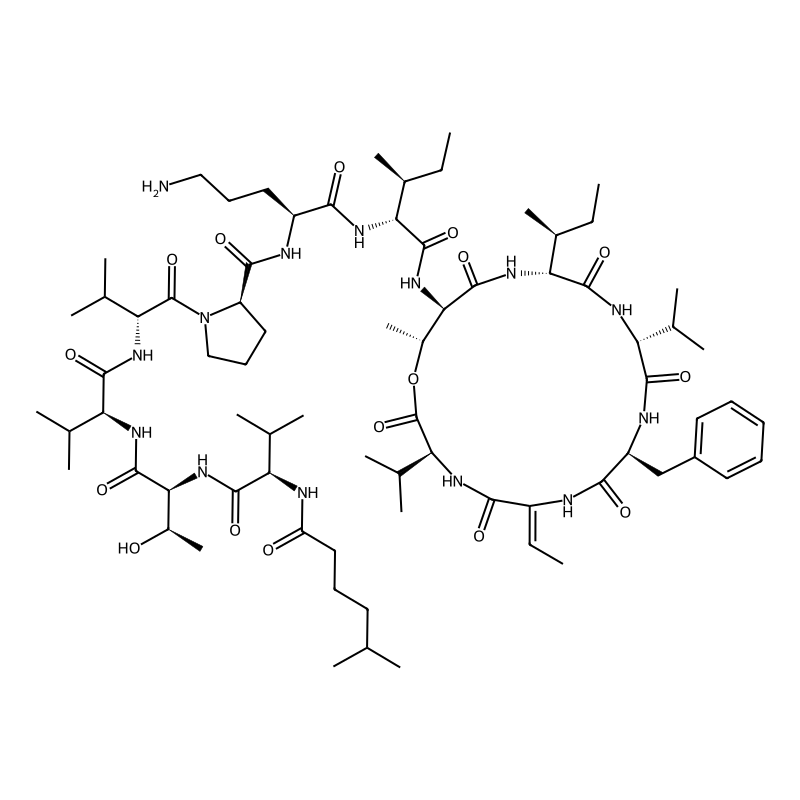Kahalalide F

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Kahalalide F is a depsipeptide, a type of molecule containing both peptide (amino acid chains) and ester bonds. It was first isolated from the sacoglossan mollusc Elysia rufescens, which feeds on the green alga Bryopsis sp []. Research has focused on kahalalide F due to its interesting biological activity, particularly its potential as an anti-cancer agent.
Anti-Cancer Properties
The most studied application of kahalalide F lies in its potential to target and inhibit the growth of cancer cells. Studies have shown that kahalalide F disrupts the microtubule network, which is essential for cell division and mitosis []. By interfering with microtubule assembly, kahalalide F can prevent cancer cells from dividing and multiplying.
Kahalalide F is a cyclic depsipeptide originally isolated from the marine mollusk Elysia rufescens. Its molecular formula is C₁₈H₃₃N₅O₇, and it exhibits a unique structure characterized by an ester bond between amino acids and a cyclic arrangement that contributes to its biological activity. This compound has garnered attention for its potential as an antineoplastic agent, particularly in the treatment of solid tumors, and is currently undergoing phase II clinical trials by PharmaMar .
Kahalalide F exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces oncosis—a form of necrotic cell death—by targeting lysosomes, which is a novel mechanism compared to traditional anticancer agents that typically induce apoptosis . The compound has demonstrated IC₅₀ values ranging from 0.07 µM to 0.28 µM against prostate and breast cancer cells, while non-tumor cells show significantly less sensitivity . Notably, markers for caspase-dependent apoptosis were negative after treatment with Kahalalide F, further indicating its unique mode of action .
The synthesis of Kahalalide F has evolved significantly since its initial isolation. Initially extracted from marine sources using silica flash column chromatography and high-performance liquid chromatography (HPLC), recent advancements have led to solid-phase synthesis techniques that allow for the creation of various analogs . The total synthesis process has highlighted the importance of specific stereochemical configurations in maintaining biological activity, revealing that even minor modifications can lead to diminished efficacy .
Kahalalide F is primarily being investigated for its antitumor properties, with applications extending to potential treatments for various cancers and psoriasis . Its unique mechanism of inducing oncosis makes it a candidate for further exploration in cancer therapies where traditional treatments may fail.
Studies have shown that Kahalalide F interacts with cellular membranes and organelles, leading to significant morphological changes in treated cells. Electron microscopy has revealed cytoplasmic swelling and vesiculation of organelles following exposure to Kahalalide F, which supports its classification as an oncosis-inducing agent . Additionally, interactions with micelles have been observed through NMR spectroscopy, indicating that the peptide can form stable aggregates in solution under certain conditions .
Kahalalide F shares structural similarities with several other cyclic peptides and depsipeptides. Here are some notable compounds for comparison:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Kahalalide G | Linear depsipeptide | No significant activity | Hydrolyzed ester bond |
| Didemnin B | Cyclic depsipeptide | Antitumor activity | Targets protein synthesis |
| Aplidine | Cyclic depsipeptide | Antineoplastic properties | Induces apoptosis via different pathways |
| Zalypsis | Cyclic peptide | Antiviral and antitumor effects | Unique mechanism involving viral replication |
Kahalalide F's unique cyclized structure and specific mode of action set it apart from these similar compounds, particularly in its ability to induce oncosis rather than apoptosis or other forms of cell death.








